N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide
Description
N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide is a chiral acetamide derivative characterized by a 12-carbon aliphatic chain (dodecan), a phenyl group, and a stereogenic center at the C2 position (R-configuration). The stereochemistry at the C2 position is critical, as it can influence binding affinity and selectivity in biological systems .
Properties
CAS No. |
648908-34-3 |
|---|---|
Molecular Formula |
C21H35NO |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
N-[(2R)-2-methyl-1-phenyldodecan-2-yl]acetamide |
InChI |
InChI=1S/C21H35NO/c1-4-5-6-7-8-9-10-14-17-21(3,22-19(2)23)18-20-15-12-11-13-16-20/h11-13,15-16H,4-10,14,17-18H2,1-3H3,(H,22,23)/t21-/m1/s1 |
InChI Key |
DTVWGXSGJKXXKM-OAQYLSRUSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@](C)(CC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CCCCCCCCCCC(C)(CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and related acetamides:
Key Observations:
Chain Length and Lipophilicity: The dodecan chain in the target compound confers significantly higher lipophilicity compared to shorter-chain analogs like Mirabegron (C21H24N4O2S) or cyclopropyl derivatives (C11H13NO). This property may enhance tissue penetration but reduce aqueous solubility .
Stereochemical Influence : The R-configuration at C2 aligns with stereospecific analogs like N-[(1S,2R)-2-Phenylcyclopropyl]acetamide, where stereochemistry impacts receptor binding and metabolic pathways .
Functional Group Diversity : Anti-cancer acetamides () incorporate sulfonyl and heterocyclic groups (e.g., quinazoline), which are absent in the target compound. These groups are critical for kinase inhibition and cytotoxicity .
Physicochemical Properties
- Crystal Packing and Hydrogen Bonding : In dichlorophenyl acetamides (), N–H⋯O hydrogen bonds stabilize dimers. The target compound’s bulky dodecan chain may disrupt such interactions, altering crystallinity and solubility .
- Metabolic Stability : The methyl group at C2 in the target compound may reduce oxidative metabolism compared to unsubstituted analogs, as seen in Mirabegron’s hydroxy-phenylethyl group, which undergoes glucuronidation .
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